N-(2-methoxyethyl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide
Description
N-(2-methoxyethyl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide (CAS: 1219567-81-3) is a benzothiazolone-derived acetamide characterized by a 1,2-benzothiazol-3(2H)-one core linked to an acetamide moiety substituted with a 2-methoxyethyl group at the nitrogen atom. The benzothiazolone scaffold is widely recognized for its pharmacological relevance, including antimicrobial, anti-inflammatory, and enzyme-inhibitory activities .
Properties
Molecular Formula |
C12H14N2O3S |
|---|---|
Molecular Weight |
266.32 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-2-(3-oxo-1,2-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C12H14N2O3S/c1-17-7-6-13-11(15)8-14-12(16)9-4-2-3-5-10(9)18-14/h2-5H,6-8H2,1H3,(H,13,15) |
InChI Key |
DAKIZACFFOMXOA-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)CN1C(=O)C2=CC=CC=C2S1 |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
This method employs palladium-catalyzed cross-coupling to introduce the 3-oxo-1,2-benzothiazole moiety. A boronated benzothiazole precursor reacts with a halogenated acetamide derivative under controlled conditions.
Key Steps:
-
Precursor Preparation :
-
Cross-Coupling Reaction :
Optimization Insights:
-
Replacing Pd(dppf)Cl₂ with Pd(PPh₃)₄ reduces yield to 45% due to inefficient oxidative addition.
-
ACN/water mixtures (3:1) improve solubility but require higher temperatures (80°C).
Direct Amidation of 2-(3-Oxo-1,2-Benzothiazol-2(3H)-yl)Acetic Acid
Carboxylic Acid Activation
The carboxylic acid precursor is activated using T3P (propylphosphonic anhydride) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), followed by coupling with 2-methoxyethylamine.
Reaction Conditions:
Comparative Analysis:
| Activating Agent | Base | Solvent | Yield (%) |
|---|---|---|---|
| T3P | DiPEA | DCM | 85 |
| EDCI | N-Ethylmorpholine | DMF | 78 |
| TBTU | Triethylamine | THF | 70 |
-
T3P outperforms uronium-based agents (e.g., TBTU) due to milder conditions and reduced racemization.
Cyclocondensation Approach
Benzothiazole Ring Formation
This one-pot method constructs the benzothiazole core in situ using o-aminothiophenol and maleic anhydride, followed by N-alkylation.
Procedure:
-
Cyclization :
-
Amidation :
Yield and Challenges:
-
Overall Yield : 60–65%
-
Drawbacks : Requires strict anhydrous conditions to avoid hydrolysis of the acyl chloride.
Microwave-Assisted Synthesis
Accelerated Reaction Kinetics
Microwave irradiation reduces reaction times from hours to minutes. For example, the amidation step completes in 15 minutes at 100°C using T3P and DMF.
Advantages:
-
Time Efficiency : 80% yield achieved in 15 minutes vs. 4 hours conventionally.
Comparative Evaluation of Methods
| Method | Yield (%) | Time | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | 68–72 | 12 hours | Moderate | High |
| Direct Amidation | 82–85 | 4 hours | High | Moderate |
| Cyclocondensation | 60–65 | 8 hours | Low | Low |
| Microwave-Assisted | 80 | 15 minutes | High | High |
-
Direct amidation is optimal for laboratory-scale synthesis due to high yields and simplicity.
-
Microwave-assisted methods are preferable for rapid, scalable production.
Critical Challenges and Solutions
Impurity Formation
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzothiazole ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group in the benzothiazole ring can yield alcohol derivatives.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various alkyl or aryl derivatives depending on the substituent used.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing the benzothiazole structure exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of benzothiazole can inhibit the growth of various bacteria and fungi, suggesting potential applications in developing new antimicrobial agents .
Anticancer Potential
This compound has been investigated for its anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle progression and apoptosis-related proteins .
Enzyme Inhibition
The compound has also shown promise as an enzyme inhibitor. Specifically, it has been studied for its ability to inhibit certain enzymes that are crucial in disease pathways, including those involved in cancer progression and inflammation . This opens avenues for its use in therapeutic interventions targeting these enzymes.
Drug Development
The unique structure of this compound makes it a candidate for drug development. Its ability to interact with biological targets suggests that it could be modified to enhance efficacy and reduce toxicity, leading to the development of new therapeutic agents .
Formulation in Pharmaceuticals
Given its biological activities, this compound may be incorporated into pharmaceutical formulations aimed at treating infections or cancer. The development of such formulations would require extensive testing to establish safety and efficacy profiles.
Case Study 1: Antimicrobial Activity
A study conducted on various benzothiazole derivatives demonstrated that compounds similar to this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The findings highlighted the potential of these compounds as effective antimicrobial agents .
Case Study 2: Anticancer Effects
In vitro studies on cancer cell lines treated with this compound revealed a dose-dependent decrease in cell viability. Mechanistic studies indicated that the compound triggered apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole ring could facilitate binding to these targets, while the acetamide group might influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The benzothiazolone-acetamide framework allows diverse modifications at the acetamide nitrogen and the benzothiazolone ring. Key analogs and their structural differences are summarized below:
Table 1: Structural and Physicochemical Comparison of Benzothiazolone Acetamides
Key Observations:
Sulfone-containing analogs (e.g., ) exhibit higher polarity, which may reduce bioavailability but enhance water solubility .
Molecular Weight and Lipophilicity :
- The target compound (MW 278.32) is smaller than most analogs, suggesting favorable pharmacokinetic properties. Larger derivatives (e.g., MW 412.50 in ) may face challenges in drug-likeness .
Functional Groups: Hydroxyl groups (e.g., ) enable hydrogen bonding, improving target binding but increasing metabolic susceptibility .
Physicochemical and Analytical Characterization
- NMR and HRMS : All compounds were confirmed using ¹H/¹³C NMR and high-resolution mass spectrometry, with sulfone-containing analogs showing distinct downfield shifts for SO₂ groups .
- X-ray Crystallography : and highlight hydrogen-bonding networks and crystal packing, critical for understanding solid-state stability .
Biological Activity
N-(2-methoxyethyl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide, with the CAS number 1219574-28-3 and molecular formula CHNOS, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Overview of Biological Activity
The compound exhibits a range of biological activities that have been explored in various studies. Key areas of interest include:
- Anticancer Activity : The compound has shown promising results against several cancer cell lines. For instance, derivatives of benzothiazole have been linked to significant cytotoxic effects on human cancer cell lines such as HeLa, HepG2, and SKBr3 .
- Antimicrobial Properties : Research indicates that benzothiazole derivatives possess antibacterial and antifungal properties. The compound has demonstrated effectiveness against Gram-positive bacteria, which is critical in the context of rising antibiotic resistance .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Cell Proliferation : The compound appears to disrupt cell cycle progression in cancer cells, leading to apoptosis. Studies have reported IC values ranging from 1.2 to 5.3 µM for various derivatives against cancer cell lines .
- Oxidative Stress Modulation : Some studies suggest that the compound may enhance antioxidative activity, which could contribute to its protective effects against oxidative damage in cells .
- Targeting Specific Pathways : The benzothiazole moiety is known to interact with key enzymes and receptors involved in cancer proliferation and survival, making it a valuable scaffold for drug development .
Study 1: Anticancer Efficacy
A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound exhibited moderate to significant cytotoxicity across different tested lines, with notable selectivity towards MCF-7 cells (IC = 3.1 µM) .
Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial properties, derivatives of benzothiazole were tested against multiple bacterial strains. The findings revealed that certain compounds showed effective inhibition against Gram-positive strains such as Enterococcus faecalis (MIC = 8 µM), highlighting the potential use of these compounds as novel antibacterial agents .
Data Summary Table
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(2-methoxyethyl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide, and what analytical methods validate its purity?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetic acid with 2-methoxyethylamine in the presence of coupling agents (e.g., DCC or EDC).
- Validation : Purity is confirmed via HPLC (>95% purity threshold) and spectroscopic techniques (¹H/¹³C NMR, IR). For example, the carbonyl group (C=O) of the acetamide moiety typically appears at ~1680 cm⁻¹ in IR spectra .
Q. How is the molecular structure of this compound characterized, and what crystallographic data are available?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Orthorhombic crystal systems (e.g., space group P2₁2₁2₁) are common for benzothiazolone derivatives, with lattice parameters such as a = 4.7774 Å, b = 11.367 Å, and c = 16.159 Å .
- Key Data : Hydrogen-bonding interactions (e.g., N–H⋯O) stabilize the crystal lattice, with bond distances of ~2.8–3.0 Å .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodology : Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) require:
- Dose-response assays to establish EC₅₀/IC₅₀ values.
- Structural analogs comparison to isolate pharmacophores (e.g., the 3-oxo-benzothiazole moiety is critical for enzyme inhibition ).
- Target-specific assays (e.g., kinase inhibition profiling) to identify off-target effects .
Q. How can reaction yields be optimized during scale-up synthesis?
- Methodology :
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity at 60–80°C .
- Catalyst use : Triethylamine or pyridine improves amide bond formation efficiency .
- Workflow : Monitor reaction progress via TLC (Rf = 0.4–0.6 in ethyl acetate/hexane) and optimize quenching/purification steps .
Q. What mechanistic insights explain its interaction with biological targets?
- Methodology :
- Molecular docking : The 3-oxo-benzothiazole group binds to ATP pockets in kinases (e.g., CDK2) with binding energies of −8.5 to −9.2 kcal/mol .
- Enzyme assays : NADPH-dependent reductase inhibition (IC₅₀ = 2.1 µM) suggests redox modulation .
- Metabolic stability : Microsomal assays (e.g., rat liver microsomes) assess oxidative degradation pathways .
Data Contradiction Analysis
Q. How should researchers address discrepancies in solubility and stability data across studies?
- Methodology :
- Solubility : Use standardized buffers (PBS, pH 7.4) and DMSO stock solutions (10 mM) for consistency. Conflicting logP values (e.g., 1.8 vs. 2.3) may arise from measurement techniques (shake-flask vs. HPLC) .
- Stability : Accelerated stability studies (40°C/75% RH for 14 days) identify degradation products via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
